molecular formula C21H17N3O2S2 B2668315 N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1207047-18-4

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2668315
CAS No.: 1207047-18-4
M. Wt: 407.51
InChI Key: IHZCWPYVTMUABT-UHFFFAOYSA-N
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Description

The compound N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide features a benzo[d]thiazole core linked to a phenyl group via a carboxamide bridge. The phenyl group is further substituted with a 2-oxoethyl moiety bearing a thiophen-2-ylmethylamino group.

Synthesis of such compounds typically involves multistep protocols, including nucleophilic substitutions, Friedel-Crafts reactions, and cyclization steps, as seen in analogous benzothiazole derivatives (e.g., hydrazinecarbothioamide intermediates and triazole formations) . Characterization employs IR, NMR (¹H, ¹³C), mass spectrometry, and elemental analysis, with purity verified via HPLC .

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-19(22-13-16-4-3-11-27-16)12-14-7-9-15(10-8-14)23-20(26)21-24-17-5-1-2-6-18(17)28-21/h1-11H,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZCWPYVTMUABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains, due to its unique structural features. The following sections detail its biological activity, potential mechanisms, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring , a benzo[d]thiazole moiety , and a thiophen-2-ylmethyl group . These structural components are known for their diverse pharmacological properties. The presence of the thiazole and thiophene rings enhances its potential as a bioactive molecule.

Table 1: Structural Features and Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-nitrothiazol-2-yl)-acetamidesNitro group on thiazoleAntimicrobial
5-(4-fluorophenyl)-1,3,4-thiadiazolesFluorinated phenyl groupAnticancer
N-(4-chlorophenyl)-thiazole derivativesChlorine substituentAntimicrobial

Antimicrobial Properties

Research indicates that thiazole derivatives often exhibit significant antimicrobial activity . The structural similarity of this compound to known antimicrobials suggests it may possess similar properties. Specifically, thiazole compounds have been shown to inhibit enzymes involved in bacterial growth and biofilm formation, making them candidates for further investigation in combating resistant strains of bacteria such as Pseudomonas aeruginosa .

Quorum Sensing Inhibition

A related study highlighted the potential of benzo[d]thiazole derivatives as quorum sensing inhibitors . These compounds can disrupt bacterial communication pathways, which are crucial for biofilm formation and virulence. Compounds structurally related to this compound were found to inhibit the LasB quorum sensing system in Pseudomonas aeruginosa, demonstrating their potential as non-antibiotic therapeutic agents .

Anticancer Activity

Thiazole-based compounds have also been explored for their anticancer properties . The unique combination of functional groups in this compound may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may warrant further investigation in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Structural elements may allow the compound to inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Cell Signaling : By interfering with quorum sensing pathways, the compound could prevent biofilm formation and virulence factor expression in pathogens.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antimicrobial Evaluation : A study reported that thiazole derivatives exhibited significant antibacterial activity against common pathogens, with some compounds showing minimum inhibitory concentrations (MICs) below 100 μg/mL .
  • Quorum Sensing Inhibition : In a series of experiments, specific benzo[d]thiazole derivatives were tested against Pseudomonas aeruginosa, revealing IC50 values indicating effective inhibition of quorum sensing without affecting bacterial growth at higher concentrations .
  • Anticancer Studies : A recent investigation into thiazole-based anticancer agents demonstrated that certain analogs could selectively induce apoptosis in breast cancer cell lines while sparing normal cells .

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, a benzoic acid derivative, and a thiophenylmethyl moiety. These structural elements contribute to its biological activity and chemical reactivity , making it a candidate for further research in drug development.

Pharmacological Applications

  • Antimicrobial Activity
    • Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide may exhibit similar activities, potentially inhibiting bacterial and fungal growth due to the presence of the thiazole ring .
  • Anticancer Properties
    • The compound's structural similarity to other thiazole-based anticancer agents indicates potential efficacy against various cancer cell lines. Research has shown that modifications in the thiazole structure can enhance anticancer activity, suggesting that this compound may also serve as a lead for developing new anticancer drugs .
  • Enzyme Inhibition
    • Enzymatic inhibition is another area where this compound may play a significant role. Compounds containing thiazole rings have been documented to inhibit enzymes crucial for various biological processes, which could be relevant for targeting diseases associated with enzyme dysfunction .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial potential of various thiazole derivatives, compounds structurally related to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, indicating a promising avenue for further exploration in antimicrobial drug development.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that compounds with similar structural features could be optimized for greater efficacy against cancer cells, supporting the need for further research into this compound .

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide group (-CONH-) is a key site for hydrolysis and nucleophilic substitution:

  • Acid-Catalyzed Hydrolysis :
    Under strong acidic conditions (e.g., HCl, H₂SO₄), the amide bond cleaves to yield benzo[d]thiazole-2-carboxylic acid and the corresponding amine derivative .
    Conditions : Reflux in 6M HCl at 110°C for 12–24 hours.

  • Base-Catalyzed Hydrolysis :
    In alkaline media (e.g., NaOH), hydrolysis produces a carboxylate salt and an amine .
    Conditions : 2M NaOH, ethanol solvent, 80°C for 8 hours.

Reaction Type Reagents/Conditions Products
Acidic Hydrolysis6M HCl, reflux, 12–24 hrsBenzo[d]thiazole-2-carboxylic acid + Amine salt
Basic Hydrolysis2M NaOH, ethanol, 80°C, 8 hrsSodium carboxylate + Free amine

Thiazole Ring Modifications

The benzo[d]thiazole moiety undergoes electrophilic substitution, with reactivity influenced by electron-withdrawing/donating groups:

  • Nitration :
    Introduction of nitro (-NO₂) groups at the 4- or 6-position of the thiazole ring using HNO₃/H₂SO₄ .
    Example :
    C14H15N3O2S+HNO3C14H14N4O4S\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_2\text{S} + \text{HNO}_3 \rightarrow \text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_4\text{S}

  • Halogenation :
    Bromination or chlorination at the 5-position with Br₂/FeBr₃ or Cl₂/AlCl₃ .

Substitution Reagents Position Effect on Activity
NitrationHNO₃/H₂SO₄4- or 6-Enhances antimicrobial activity
BrominationBr₂/FeBr₃5-Increases lipophilicity for improved uptake

Thiophene Ring Functionalization

The thiophen-2-ylmethyl group participates in electrophilic aromatic substitution (EAS):

  • Sulfonation :
    Reaction with fuming H₂SO₄ introduces sulfonic acid groups at the 5-position of the thiophene ring .

  • Friedel-Crafts Alkylation :
    AlCl₃-catalyzed alkylation enhances steric bulk, potentially altering binding affinity .

Oxo Group Transformations

The ketone (2-oxoethyl) group is susceptible to nucleophilic addition and reduction:

  • Reduction to Alcohol :
    NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
    Example :
    R-CO-R’+LiAlH4R-CH(OH)-R’\text{R-CO-R'} + \text{LiAlH}_4 \rightarrow \text{R-CH(OH)-R'}

  • Condensation Reactions :
    Reacts with hydrazines to form hydrazones, useful for creating Schiff base derivatives .

Reaction Reagents Product
ReductionNaBH₄ in ethanolSecondary alcohol
Hydrazone FormationHydrazine hydrateN-(thiazol-2-yl)hydrazone derivative

Amino Group Alkylation/Acylation

The secondary amine (-NH-) in the thiophen-2-ylmethylaminoethyl chain undergoes:

  • Acylation :
    Reaction with acetyl chloride forms an acetamide derivative .
    Conditions : CH₃COCl, pyridine, 0°C → RT.

  • Alkylation :
    Benzylation with benzyl bromide enhances lipophilicity .

Stability and Degradation

The compound demonstrates sensitivity to:

  • Strong Acids/Bases : Decomposition via amide hydrolysis or thiazole ring opening .

  • Oxidative Conditions : Thiophene sulfoxidation or thiazole ring degradation under H₂O₂/Fe²⁺ .

Key Research Findings

  • Antimicrobial Derivatives :
    Analogues with nitro or methoxy substituents on the thiazole ring exhibit enhanced activity against C. albicans (MIC: 3.92–4.01 mM) .

  • Quorum Sensing Inhibition :
    Benzo[d]thiazole derivatives show selective LasB system inhibition (IC₅₀: 45.5–182.2 μg/mL) .

  • Structural Optimization :
    Electron-withdrawing groups (-NO₂) at the thiazole para position improve bioactivity, while alkylation increases metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with key analogues:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Bioactivity (IC₅₀, µg/mL) Reference
Target Compound Benzo[d]thiazole-2-carboxamide Thiophen-2-ylmethylamino, oxoethylphenyl Not reported Not reported Not reported N/A
D14 () Penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl, methylthiophenyl 208.9–211.3 13.7 Not tested
D15 () Penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl, 3-benzyloxyphenyl 191.0–192.0 21.7 Not tested
4a () Benzo[d]thiazole-3-carboxamide 4-Oxo-2-phenylthiazolidin-3-yl 173–175 60 Not tested
4d () Benzo[d]thiazole-3-carboxamide 4-Fluorophenyl, 4-oxothiazolidin-3-yl 208 62 Not tested
Compound 28 () Benzo[d]thiazole-triazole hybrid Trifluoromethyl, phenoxy-methyltriazole 210–212 (decomp.) 97 Kinase inhibition
5-Amino-triazole () 1,2,3-Triazole-4-carboxamide p-Tolylamino, thiophen-2-ylmethyl Not reported Not reported Not reported
Key Observations:
  • Melting Points : Analogues with rigid aromatic systems (e.g., D16 in , .4–233.5°C) exhibit higher melting points than flexible derivatives (e.g., D15, 191.0–192.0°C). The target compound’s melting point is unreported but likely falls within this range.
  • Yields : Yields vary significantly (13–97%), influenced by reaction complexity. Triazole hybrids (e.g., Compound 28) achieve high yields (97%) via click chemistry , while penta-dienamides (D14–D16) show lower yields (13–24%) due to steric challenges .

Functional Group Impact on Bioactivity

  • Benzothiazole Core : Found in kinase inhibitors (e.g., ), this core enhances binding to ATP pockets. Compound 28 () demonstrates potent kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Thiophene vs.
  • Amide Linkages : The carboxamide bridge stabilizes intermolecular hydrogen bonding, critical for receptor interactions. Triazole-containing hybrids () show enhanced metabolic stability over ester-linked derivatives .

Q & A

Q. What synthetic strategies are recommended for constructing the benzothiazole-thiophene hybrid scaffold in this compound?

The synthesis typically involves sequential amidation and coupling reactions. For example:

  • Step 1 : Prepare the benzothiazole-2-carboxamide core via coupling of benzo[d]thiazole-2-carboxylic acid with a substituted aniline derivative under activating agents like EDCl/HOBt .
  • Step 2 : Introduce the thiophen-2-ylmethylaminoethyl moiety through reductive amination or nucleophilic substitution. Ethylenediamine intermediates can be reacted with thiophene-2-carbaldehyde followed by reduction (e.g., NaBH4) to form the secondary amine .
  • Critical intermediates (e.g., amine or ester precursors) should be characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-MS to confirm regioisomeric purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Structural confirmation :
  • 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to verify substituent positions and stereochemistry (e.g., distinguishing amide vs. ester carbonyl signals) .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula .
    • Purity assessment :
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve ≥98% purity. Monitor for byproducts like unreacted amines or hydrolysis derivatives .

Q. How can researchers address solubility challenges during in vitro assays?

  • Use co-solvents like DMSO (≤1% v/v) for stock solutions. For aqueous buffers, employ cyclodextrin-based solubilizers or pH adjustment (if ionizable groups are present).
  • Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation tendencies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in amide coupling steps?

  • Catalyst screening : Replace EDCl/HOBt with HATU or PyBOP for sterically hindered substrates .
  • Temperature control : Conduct reactions under ice-cooling (0–5°C) to minimize side reactions like epimerization .
  • Solvent selection : Use DMF or dichloromethane (DCM) for improved solubility of aromatic intermediates.
  • Case study : In , compound 70 yielded 3% due to poor nucleophilicity; adding DMAP as a catalyst increased efficiency .

Q. What methodologies resolve discrepancies in spectral data during structural elucidation?

  • Unexpected 1H NMR^1 \text{H NMR} shifts : Perform 2D NMR (e.g., COSY, HSQC) to assign coupling patterns and confirm connectivity.
  • Ambiguous mass fragments : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID).
  • Contradictory melting points : Use differential scanning calorimetry (DSC) to identify polymorphic forms .

Q. How should stability studies be designed to evaluate degradation pathways?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions.
  • Analytical monitoring : Use HPLC-PDA to track degradation products. LC-MS can identify major breakdown species (e.g., hydrolysis of the amide bond) .

Q. What in vitro models are suitable for preliminary bioactivity assessment?

  • Anticancer activity : Screen against NCI-60 cell lines, with dose-response curves (IC50_{50} determination) .
  • Antimicrobial assays : Use microdilution methods (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic studies : Pair cytotoxicity assays with apoptosis markers (e.g., Annexin V/PI staining) .

Q. How can computational approaches predict SAR and metabolic stability?

  • Molecular docking : Target the benzothiazole moiety to ATP-binding pockets (e.g., kinase inhibitors) using AutoDock Vina .
  • ADMET prediction : Use SwissADME to estimate logP, CYP450 interactions, and blood-brain barrier permeability.
  • Metabolite identification : Simulate Phase I/II metabolism with StarDrop or ADMET Predictor .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

  • Variable assay conditions : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and standardize protocols (e.g., incubation time, cell density).
  • Structural analogs : Compare with ’s quinazolinone derivatives, where thiophene substitution enhanced potency by 10-fold .
  • Statistical validation : Apply ANOVA to assess significance across replicates .

Q. What causes inconsistent synthetic yields in scaled-up reactions?

  • Mixing inefficiencies : Use overhead stirring (vs. magnetic stirrers) for viscous intermediates.
  • Exothermic reactions : Implement temperature-controlled reactors to prevent decomposition.
  • Case study : achieved 78% yield for compound 108 via optimized hydrolysis (Method G) and slow amine addition .

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